2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide is a chemical compound that is widely used in scientific research. It is a member of the morpholine family of compounds and has been found to have a variety of interesting properties. In
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has also been found to have an effect on the immune system, which may contribute to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the development and progression of various diseases. It has also been found to have an effect on the immune system, which may contribute to its anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide in lab experiments is its versatility. It has been found to have a variety of interesting properties and can be used in a wide range of research applications. However, there are also some limitations to its use. For example, it can be difficult to synthesize and purify, which can limit its availability and increase the cost of research.
Future Directions
There are many future directions for research on 2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is its mechanism of action, which is not fully understood and requires further investigation. Additionally, there is a need for more efficient and cost-effective synthesis methods for this compound, which could increase its availability and reduce the cost of research.
Synthesis Methods
The synthesis method of 2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide involves a series of chemical reactions. The starting materials are 3-bromophenylacetic acid and furfurylamine, which are reacted with thionyl chloride to form 3-bromophenylacetyl chloride and furfurylamine hydrochloride. The resulting compounds are then reacted with morpholine and triethylamine to form 2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide.
Scientific Research Applications
2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide has been extensively used in scientific research. It has been found to have a variety of interesting properties, including anti-inflammatory, anti-tumor, and anti-cancer effects. It has also been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-(3-bromophenyl)-N-(furan-3-ylmethyl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c17-14-3-1-2-13(8-14)15-10-19(5-7-22-15)16(20)18-9-12-4-6-21-11-12/h1-4,6,8,11,15H,5,7,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNRAWSNAIMPGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=COC=C2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.